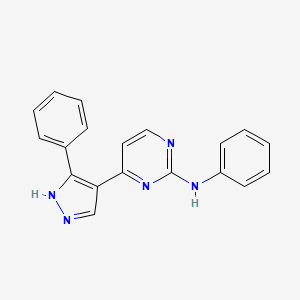![molecular formula C19H22N2O2S B14219557 N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide CAS No. 828920-07-6](/img/structure/B14219557.png)
N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the carboxamide group: This step involves the reaction of the biphenyl derivative with an appropriate amine under suitable conditions to form the carboxamide linkage.
Attachment of the sulfanylacetamido group: This can be done by reacting the intermediate with a sulfanylacetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butyl)-4’-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1’-biphenyl]-2-sulfonamide
- 1,8-Naphthalimide derivatives
Uniqueness
N-[4-(2-Sulfanylacetamido)butyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of both sulfanylacetamido and biphenyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
828920-07-6 |
|---|---|
Fórmula molecular |
C19H22N2O2S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-phenyl-N-[4-[(2-sulfanylacetyl)amino]butyl]benzamide |
InChI |
InChI=1S/C19H22N2O2S/c22-18(14-24)20-12-4-5-13-21-19(23)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,24H,4-5,12-14H2,(H,20,22)(H,21,23) |
Clave InChI |
SJUAWMFEQFQWQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



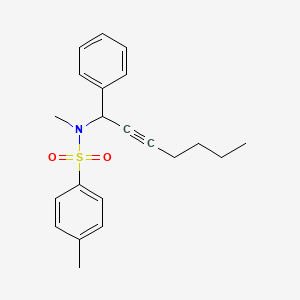

![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)
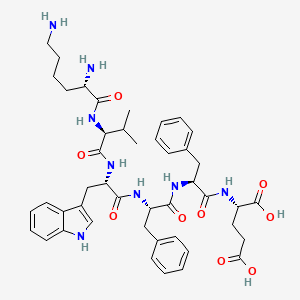
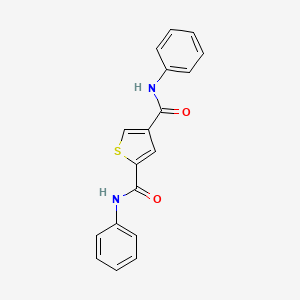
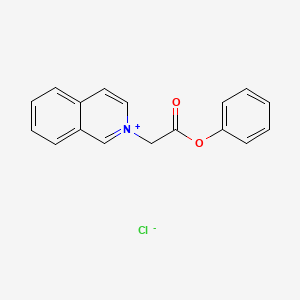



![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)


